Oxobis(picolinato)vanadium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

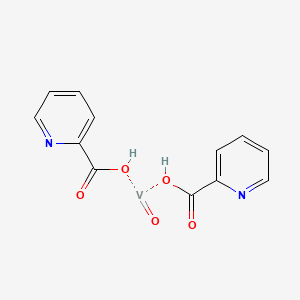

Oxobis(picolinato)vanadium is a coordination compound featuring vanadium in its oxidation state. This compound is characterized by the presence of oxo and picolinato ligands, which coordinate to the vanadium center.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of oxobis(picolinato)vanadium typically involves the reaction of vanadium precursors with picolinic acid under controlled conditions. One common method includes the use of vanadium pentoxide and picolinic acid in an aqueous medium, followed by the addition of a reducing agent to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. Techniques such as solvent-free synthesis and dry-melt reactions have been explored to enhance the scalability and environmental sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Oxobis(picolinato)vanadium undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, altering the oxidation state of vanadium.

Substitution: Ligand substitution reactions can occur, where the picolinato ligands are replaced by other ligands under suitable conditions.

Common Reagents and Conditions:

Oxidation: Oxygen, hydrogen peroxide, or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride or hydrazine.

Substitution: Various ligands like pyridine or phenanthroline in the presence of suitable solvents.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium(V) species, while reduction can produce vanadium(IV) complexes .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism by which oxobis(picolinato)vanadium exerts its effects involves its interaction with biological molecules and enzymes. In the context of its insulin-mimetic activity, the compound is believed to inhibit protein tyrosine phosphatases, thereby enhancing insulin signaling pathways . This inhibition leads to increased phosphorylation of insulin receptors and downstream signaling molecules, promoting glucose uptake and metabolism .

Comparaison Avec Des Composés Similaires

Bis(picolinato)zinc: Similar in structure but with zinc as the central metal.

Oxobis(quinolinolato)vanadium: Features quinolinolato ligands instead of picolinato.

Uniqueness: Oxobis(picolinato)vanadium is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Its ability to mimic insulin activity sets it apart from other vanadium complexes, making it a valuable compound for medicinal research .

Activité Biologique

Oxobis(picolinato)vanadium (OPV) is a vanadium-based compound that has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications. This article explores the biological mechanisms, pharmacological properties, and therapeutic implications of OPV, supported by relevant research findings and case studies.

Overview of Vanadium Compounds

Vanadium compounds, particularly those in the +4 and +5 oxidation states, have been studied for their insulin-mimetic properties and potential applications in treating diabetes and cancer. The biological activity of vanadium is largely attributed to its ability to mimic phosphate, influencing various enzymatic pathways. OPV specifically has been shown to interact with protein tyrosine phosphatases and other enzymes, modulating their activity and contributing to its therapeutic effects .

The biological activity of OPV can be attributed to several key mechanisms:

- Insulin Mimetic Action : OPV exhibits insulin-like effects by enhancing glucose uptake in cells, similar to the action of insulin. This property is particularly relevant in the treatment of diabetes mellitus .

- Inhibition of Protein Tyrosine Phosphatases : OPV inhibits specific phosphatases involved in insulin signaling pathways, thereby promoting insulin sensitivity and glucose metabolism .

- Antioxidant Properties : The compound has been shown to exhibit antioxidant activity, which may protect cells from oxidative stress and inflammation .

In Vitro Studies

A series of studies have evaluated the biological activity of OPV through in vitro assays:

- Antidiabetic Effects : In cell culture models, OPV was found to significantly increase glucose uptake in adipocytes, demonstrating its potential as an antidiabetic agent. The compound's effectiveness was compared with other vanadium complexes, highlighting its superior activity .

- Antimicrobial Activity : Research has shown that OPV complexes exhibit notable antibacterial and antifungal properties. For instance, OPV demonstrated significant inhibition of various bacterial strains including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus flavus .

Case Studies

- A study conducted on diabetic rats treated with OPV showed a marked reduction in blood glucose levels compared to control groups. This study emphasized the compound's potential as a therapeutic agent for managing diabetes .

- Another investigation explored the use of OPV in cancer therapy. The compound was found to induce apoptosis in cancer cell lines through the modulation of signaling pathways involving protein kinases .

Data Tables

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Study 1 | Antidiabetic Effects | Increased glucose uptake in adipocytes |

| Study 2 | Antimicrobial Activity | Significant inhibition against E. coli and C. albicans |

| Study 3 | Cancer Therapy | Induction of apoptosis in cancer cell lines |

Propriétés

IUPAC Name |

oxovanadium;pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRISQIRIVKXKBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5V |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14049-90-2 |

Source

|

| Record name | Bis(picolinato)oxovanadium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.